4-Nitro-1H-pyrazole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

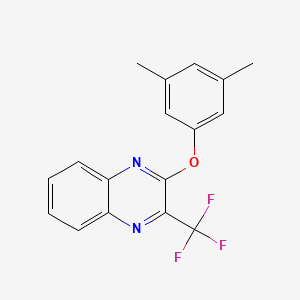

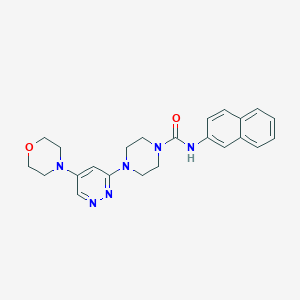

4-Nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C4H5N5O3 . It has an average mass of 171.114 Da and a monoisotopic mass of 171.039246 Da .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyrazole .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a related compound, 3,5-diamino-4-nitro-1H-pyrazole, has been studied. A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole .Physical And Chemical Properties Analysis

This compound has a molecular formula of C4H5N5O3, an average mass of 171.114 Da, and a monoisotopic mass of 171.039246 Da .Aplicaciones Científicas De Investigación

Antimicrobial, Anti-inflammatory, and Antiproliferative Activities

Research has indicated that derivatives of 4-Nitro-1H-pyrazole-3-carbohydrazide possess antimicrobial, anti-inflammatory, and antiproliferative properties. The synthesis of various heterocycles from this compound has been explored, showing moderate to good antiproliferative activity in cell line assays (Narayana et al., 2009).

Synthesis of Pyrazolyl-heterocycles with Fungicidal Activities

Pyrazolyl heterocycles, synthesized from 4-nitro pyrazole carbohydrazide, have been investigated for their fungicidal activities. These compounds exhibited higher fungicidal activity and systematic activity against Rhizoctonia solani, suggesting potential use in agriculture and plant protection (Zhao Wei, 2001).

Antioxidant and Antitumor Activities

Aromatic C-Nucleoside derivatives synthesized from carbohydrazides, including this compound, showed significant antioxidant and antitumor activities. This indicates potential applications in pharmaceuticals for cancer treatment (El Sadek et al., 2014).

Leishmanicidal Activities

Studies on 1H-pyrazole-4-carbohydrazides derivatives have shown leishmanicidal in vitro activities, suggesting their potential as prototypes for new compounds against Leishmania parasites (Bernardino et al., 2006).

Synthesis of Substituted 4-Nitrosopyrazoles

4-Nitrosopyrazoles, including derivatives of this compound, have been synthesized and studied for potential biological activities, particularly in the pharmaceutical industry (Volkova et al., 2021).

Corrosion Protection

Carbohydrazide-pyrazole compounds have demonstrated effectiveness in corrosion protection of mild steel in acidic solutions. This suggests potential applications in materials science and industrial processes (Paul et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

4-nitro-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-7-4(10)3-2(9(11)12)1-6-8-3/h1H,5H2,(H,6,8)(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQIXMHAWQODPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)

![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)

![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)